molecular formula C12H16F2N2O B2528421 2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide CAS No. 1155464-60-0

2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide

Cat. No. B2528421
M. Wt: 242.27
InChI Key: MBDHDPFJMNIJOR-UHFFFAOYSA-N
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Description

The compound "2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide" is a chemical entity that can be associated with a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide derivatives with various substitutions that have been synthesized and evaluated for their biological activities, such as opioid kappa agonist effects and anticancer properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substituents. For instance, the synthesis described in paper involves the introduction of different alkyl and aryl substituents at a specific carbon position of the ethyl linking moiety. The process typically includes the use of racemic or chiral amino acids to introduce these substituents. The synthesis of another related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, is achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions .

Molecular Structure Analysis

The molecular structures of related acetamide compounds have been determined through various techniques, including X-ray crystallography. For example, the structure of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides has been described as 'V'-shaped with angles between the aromatic planes around 84° . The crystal structures of these compounds are further characterized by their space group and unit cell parameters, which provide insight into the 3-D arrangement of the molecules .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving "2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide". However, the synthesis methods described for related compounds suggest that these molecules could undergo various chemical transformations, particularly at the amide functional group, which is a common site for chemical reactivity in acetamide derivatives. The biological evaluation of these compounds as kappa-opioid agonists also implies that they may interact with biological receptors through specific chemical interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamide compounds are influenced by their molecular structures and the nature of their substituents. The crystallization in different space groups and the presence of intermolecular hydrogen bonds, as well as other non-covalent interactions, suggest that these compounds have distinct solid-state properties . These properties, along with the substituents' electronic effects, can affect the compounds' solubility, stability, and overall reactivity, which are important factors in their potential as pharmaceutical agents.

Safety And Hazards

The safety and hazards associated with 2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide are not provided in the search results. For safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) or similar resources.


Future Directions

The future directions for research or applications of 2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide are not provided in the search results. However, it’s noted that DFEA exhibits promising therapeutic potential in various fields of research and industry1. Further research could explore these potential applications in more detail.


Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, it’s recommended to refer to specialized chemical literature or databases.


properties

IUPAC Name

2-[1-(2,4-difluorophenyl)ethylamino]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O/c1-3-15-12(17)7-16-8(2)10-5-4-9(13)6-11(10)14/h4-6,8,16H,3,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDHDPFJMNIJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CNC(C)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide

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